molecular formula C24H21BrN2O B11493976 12-(3-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(3-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11493976
M. Wt: 433.3 g/mol
InChI Key: SNPWNIQIXNDINI-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with significant potential in various fields of scientific research. This compound features a bromophenyl group and a diazatetraphenone structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromophenyl derivatives with suitable diazatetraphenone precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and catalyst .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

5-(3-BROMOPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl group and diazatetraphenone structure allow it to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-BROMOPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific combination of the bromophenyl group and diazatetraphenone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H21BrN2O

Molecular Weight

433.3 g/mol

IUPAC Name

12-(3-bromophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H21BrN2O/c1-24(2)12-19-23(20(28)13-24)21(14-5-3-6-15(25)11-14)22-16-7-4-10-26-17(16)8-9-18(22)27-19/h3-11,21,27H,12-13H2,1-2H3

InChI Key

SNPWNIQIXNDINI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=CC=C5)Br)C(=O)C1)C

Origin of Product

United States

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